The compound is classified under the following categories:
The synthesis of 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline typically involves several steps:
For example, one method involves the reaction of 3-(phenoxymethyl)-1,2,4-oxadiazole with aniline in the presence of a suitable catalyst under reflux conditions. The reaction typically yields the desired product after several hours, followed by purification steps to isolate the final compound .
The molecular structure of 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline can be analyzed through various spectroscopic techniques:
The structure includes:
The presence of intramolecular hydrogen bonding within the oxadiazole ring may influence its stability and reactivity .
2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline can participate in various chemical reactions:
These reactions are significant for synthesizing more complex derivatives or for functionalizing the compound for specific applications .
The mechanism of action for compounds like 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that such compounds can exhibit anti-inflammatory and antimicrobial activities due to their ability to interfere with cellular processes.
The physical and chemical properties of 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline include:
These properties are crucial for determining its suitability for
1,3,4-Oxadiazoles have demonstrated remarkable potential in oncology drug development, primarily through targeted inhibition of growth factor receptors and modulation of apoptosis pathways. Zibotentan (ZD4054), a 2,5-disubstituted 1,3,4-oxadiazole derivative, exemplifies this therapeutic application with its FDA approval as an endothelin A receptor antagonist for prostate cancer [4] [8]. The compound exerts its antitumor effects by blocking endothelin-mediated proliferation signals and inhibiting neovascularization in metastatic lesions. Beyond receptor antagonism, oxadiazole derivatives disrupt critical oncogenic pathways through inhibition of tyrosine kinases (especially EGFR), histone deacetylases (HDACs), and glycogen synthase kinase-3β (GSK-3β) [6] [8]. The structural versatility of the oxadiazole ring enables optimal spatial orientation of pharmacophores within enzyme active sites—particularly those featuring ATP-binding pockets—as evidenced by benzimidazole-conjugated derivatives achieving low nanomolar IC₅₀ values (e.g., 2.3 nM against GSK-3β) [5] [8].
Table 1: Notable 1,3,4-Oxadiazole-Based Anticancer Agents in Clinical Development
Compound | Molecular Target | Development Status | Key Structural Features | Mechanism of Action |
---|---|---|---|---|
Zibotentan | Endothelin A receptor | FDA Approved (Prostate) | 4-Fluoroaniline at C2, methoxybenzenesulfonamide at C5 | Receptor antagonism inhibiting metastasis |
EVT-2509564* | EGFR Tyrosine Kinase | Preclinical | Thiophene-sulfonylpiperidine at C5, thiophene at C3 | Competitive ATP inhibition |
MK-0633 (Setileuton) | 5-Lipoxygenase | Phase III (Asthma) | 4-(4-Phenyloxazol-2-yl)benzenesulfonamide | Enzyme inhibition reducing leukotriene synthesis |
Phidianidine B | μ-Opioid Receptor / DAT | Preclinical | Natural marine-derived indole-oxadiazole | Selective CNS receptor modulation |
*Derivative of 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine [9]
The emergence of multidrug-resistant pathogens has intensified research into novel antimicrobial scaffolds, with 1,3,4-oxadiazoles demonstrating significant potential. Raltegravir, an FDA-approved HIV-1 integrase inhibitor, features a critical 1,3,4-oxadiazole core that coordinates essential magnesium ions within the viral integrase active site [1] [4]. Structural analogs incorporating bromopyrrole moieties (e.g., 2-(2,4-dichlorophenyl)-5-(4,5-dibromopyrrol-2-yl)-1,3,4-oxadiazole) exhibit enhanced Gram-positive coverage, showing 8-fold greater potency against methicillin-resistant Staphylococcus aureus (MRSA; MBIC = 0.39 μg/mL) than vancomycin [4] [5]. The antibacterial mechanism frequently involves inhibition of β-glucuronidase—an enzyme critical for microbial colonization—with ortho-hydroxyl substituted derivatives achieving 24-fold higher activity (IC₅₀ = 2.0 μM) than standard inhibitors [5]. Additionally, nitrofuran-containing oxadiazoles like Furamizole disrupt bacterial electron transport chains through nitro group reduction, generating cytotoxic intermediates that damage microbial DNA [4].
Table 2: Antimicrobial 1,3,4-Oxadiazole Derivatives and Their Profiles
Compound Class | Structural Features | Target Pathogen | Potency (vs Reference) | Postulated Mechanism |
---|---|---|---|---|
Bromopyrrole-oxadiazoles | 2,4-Dichloro/2,4-dibromo substitutions | MRSA, S. epidermidis | MBIC 0.39 μg/mL (8× vancomycin) | Membrane disruption & enzyme inhibition |
Raltegravir analogs | N-Methylpyrimidone C5 substitution | HIV-1 integrase | IC₅₀ 15 nM | Mg²⁺ chelation in integrase active site |
β-Glucuronidase inhibitors | ortho-Hydroxy aniline at C2 | H. pylori, E. coli | IC₅₀ 2.0 μM (24× standard) | Competitive enzyme binding |
Nitrofuran derivatives (Furamizole) | 5-Nitrofuran-2-yl at C5 | Broad-spectrum bacteria | MIC 1–4 μg/mL | Reactive oxygen species generation |
Comparative studies of isomeric oxadiazoles reveal that 2,5-disubstituted-1,3,4-oxadiazoles possess superior drug-like properties relative to their 1,2,4-oxadiazole counterparts. Systematic analysis of matched molecular pairs demonstrates that 1,3,4-isomers exhibit approximately one order of magnitude lower lipophilicity (Δlog D = -0.8 to -1.2), translating to enhanced aqueous solubility and reduced plasma protein binding [2] [10]. This phenomenon arises from the intrinsically polarized N-O-C bond array, generating a substantial dipole moment (≈4.0 Debye) that improves solvation energy [2]. Additionally, the 1,3,4-oxadiazole scaffold demonstrates exceptional resistance to oxidative metabolism, particularly when substituted with electron-withdrawing groups at the C2 and C5 positions. This metabolic resilience stems from the ring's inability to form Michael acceptors and its resistance to cytochrome P450-mediated hydroxylation [1] [4]. These properties collectively yield favorable pharmacokinetic profiles, with 2,5-diaryl derivatives achieving oral bioavailability exceeding 80% in rodent models—significantly higher than analogous amide isosteres [3] [10].
Table 3: Comparative Physicochemical Properties of Oxadiazole Isomers
Property | 1,3,4-Oxadiazole Derivatives | 1,2,4-Oxadiazole Derivatives | Significance in Drug Design |
---|---|---|---|
Calculated log D (pH 7.4) | 1.2–1.8 | 2.4–3.2 | Enhanced membrane permeability & solubility |
Aqueous Solubility (mg/mL) | >0.5 | <0.1 | Improved oral absorption and formulation |
Metabolic Stability (t½) | >120 min (S9 fraction) | <30 min (S9 fraction) | Reduced first-pass effect, prolonged exposure |
Aromaticity Index | Moderate (HOMA ≈ 0.65) | Low (HOMA ≈ 0.45) | Balanced reactivity and stability |
Dipole Moment (Debye) | 3.8–4.2 | 2.1–2.8 | Enhanced target binding via electrostatic interactions |
The geometric arrangement of 2,5-disubstituted oxadiazoles confers exceptional complementarity to protein kinase ATP-binding sites, particularly the epidermal growth factor receptor (EGFR) family. X-ray crystallographic studies reveal that the oxadiazole ring functions as a central hinge-binding motif, with C2 aryl groups occupying the hydrophobic back pocket and C5 substituents extending toward the ribose region [6] [8]. This binding mode enables potent and selective inhibition, as demonstrated by 2-((4-nitrophenoxy)methyl)-5-(4-(methylthio)benzyl)-1,3,4-oxadiazole derivatives exhibiting IC₅₀ values of 12 nM against EGFR with >500-fold selectivity over VEGFR-2 [6]. Molecular determinants for kinase selectivity include:
CAS No.: 5287-45-6
CAS No.: 1349245-31-3
CAS No.:
CAS No.: